
PAbetaN (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine-arginine beta-naphthylamide dihydrochloride, commonly known as PAbetaN (dihydrochloride), is a well-studied efflux pump inhibitor. Efflux pumps are mechanisms used by bacteria to expel antimicrobial agents, contributing to multidrug resistance. PAbetaN (dihydrochloride) is particularly noted for its ability to permeabilize the outer membrane of Gram-negative bacteria, making it a valuable tool in combating antibiotic resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PAbetaN (dihydrochloride) involves the coupling of phenylalanine and arginine with beta-naphthylamide. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of PAbetaN (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and crystallized to obtain the dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
PAbetaN (dihydrochloride) primarily undergoes substitution reactions due to the presence of amide and amine functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in polar solvents like water or methanol.
Hydrolysis Reactions: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of PAbetaN (dihydrochloride) and its hydrolyzed fragments .
Aplicaciones Científicas De Investigación
PAbetaN (dihydrochloride) has a wide range of applications in scientific research:
Mecanismo De Acción
PAbetaN (dihydrochloride) exerts its effects by inhibiting the efflux pumps of Gram-negative bacteria. These pumps are responsible for expelling antimicrobial agents from the bacterial cell, thereby contributing to multidrug resistance. By inhibiting these pumps, PAbetaN (dihydrochloride) increases the intracellular concentration of antibiotics, enhancing their efficacy .
The compound also permeabilizes the bacterial outer membrane, allowing larger antibiotics and other antimicrobial agents to enter the cell more easily. This dual mechanism of action makes PAbetaN (dihydrochloride) a potent efflux pump inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP): Another efflux pump inhibitor that disrupts the proton motive force across bacterial membranes.
N-phenyl-1-naphthylamine (NPN): Used to study membrane permeability in bacteria.
Thioridazine: An antipsychotic drug that also exhibits efflux pump inhibitory activity.
Uniqueness
PAbetaN (dihydrochloride) is unique in its dual mechanism of action, combining efflux pump inhibition with membrane permeabilization. This makes it particularly effective in enhancing the efficacy of antibiotics against multidrug-resistant bacteria .
Propiedades
Fórmula molecular |
C25H32Cl2N6O2 |
|---|---|
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
2-[(2-amino-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride |
InChI |
InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H |
Clave InChI |
MRUMOHLDHMZGMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole](/img/structure/B13396046.png)
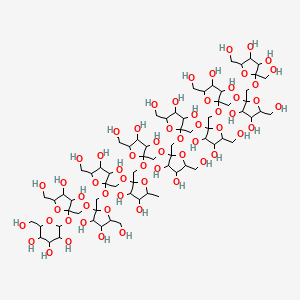
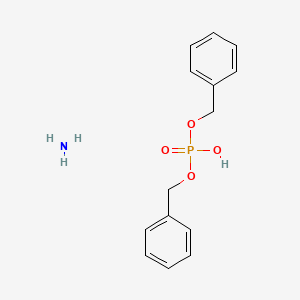
![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
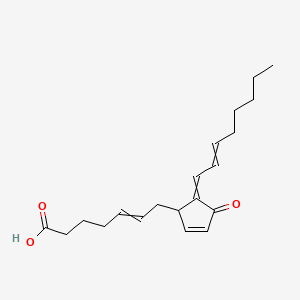
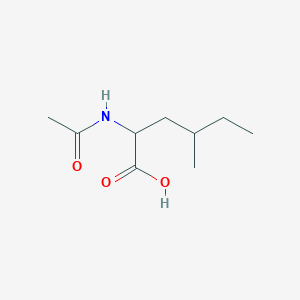

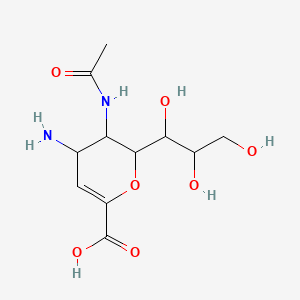
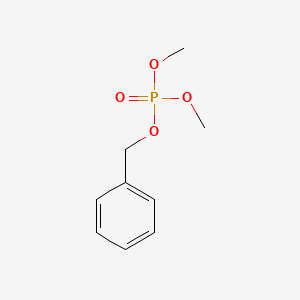
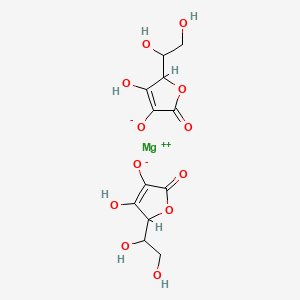
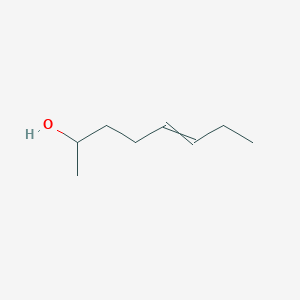
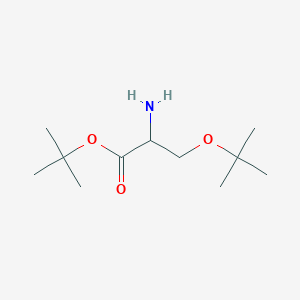
![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
